molecular formula C4H8Cl2O B14003002 2,3-Dichloro-2-methylpropan-1-ol CAS No. 42151-64-4

2,3-Dichloro-2-methylpropan-1-ol

Cat. No.: B14003002
CAS No.: 42151-64-4
M. Wt: 143.01 g/mol
InChI Key: UTGILJSWZOJNBH-UHFFFAOYSA-N
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Description

2,3-Dichloro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H8Cl2O It is a chlorinated alcohol, characterized by the presence of two chlorine atoms and a hydroxyl group attached to a methyl-substituted propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-2-methylpropan-1-ol can be synthesized through the chlorination of 2-methylpropan-2-ol. The process involves the addition of chlorine to the alcohol under controlled conditions. For example, the chlorination can be carried out using concentrated hydrochloric acid in the presence of a catalyst . The reaction typically requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar chlorination processes but with optimized conditions for large-scale synthesis. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols or ethers.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of simpler alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-methylpropan-1-ol or its derivatives.

    Oxidation: Formation of 2,3-dichloro-2-methylpropanal or 2,3-dichloro-2-methylpropanoic acid.

    Reduction: Formation of 2-methylpropan-1-ol.

Scientific Research Applications

2,3-Dichloro-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dichloro-2-methylpropan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to participate in various biochemical reactions, potentially affecting cellular pathways and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,3-Dichloro-2-methylpropan-1-ol can be compared with other similar compounds such as:

These comparisons highlight the unique chemical properties of this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c1-4(6,2-5)3-7/h7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGILJSWZOJNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280955
Record name 2,3-dichloro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42151-64-4
Record name NSC19187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dichloro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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